I942

Vue d'ensemble

Description

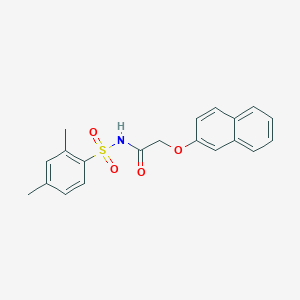

I942 est un nouvel agoniste EPAC1 non cyclique (NCN) sélectif. Il est connu pour sa capacité à atténuer la signalisation des cytokines pro-inflammatoires, qui est généralement associée aux maladies cardiovasculaires . Le composé a une formule moléculaire de C20H19NO4S et une masse moléculaire de 369,43 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de I942 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : Ceci implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure de base de this compound.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés par des réactions telles que l'alkylation, l'acylation et la sulfonation.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions par lots : Des réactions par lots à grande échelle sont effectuées dans des réacteurs industriels.

Procédés en continu : Pour une production plus efficace, des procédés en continu peuvent être utilisés.

Contrôle de la qualité : Des mesures de contrôle de la qualité rigoureuses sont mises en œuvre pour assurer la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

I942 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les chlorures de sulfonyle sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques et des propriétés différentes.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle d'EPAC1 dans divers processus chimiques.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et l'expression génique.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires et des affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant EPAC1.

Mécanisme d'action

This compound exerce ses effets en activant sélectivement EPAC1, une protéine impliquée dans la régulation de divers processus cellulaires. L'activation d'EPAC1 conduit à la modulation de l'expression des gènes inflammatoires et à l'inhibition des voies de signalisation des cytokines pro-inflammatoires . Ce mécanisme est particulièrement pertinent dans le contexte des maladies cardiovasculaires, où l'inflammation joue un rôle critique.

Applications De Recherche Scientifique

The compound "I942" has garnered attention in various scientific research applications, particularly in the fields of radiopharmaceuticals and biochemical studies. This article explores its applications, supported by comprehensive data tables and case studies that highlight its significance.

Diagnostic Imaging

This compound is particularly notable for its use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging techniques rely on radiolabeled compounds to visualize biological processes in vivo. The compound's ability to bind selectively to specific receptors makes it an ideal candidate for developing radiotracers used in cancer diagnostics.

Table 1: Applications of this compound in Diagnostic Imaging

| Application | Imaging Modality | Targeted Receptor | Clinical Relevance |

|---|---|---|---|

| Cancer Detection | PET | Various tumor markers | Early detection of malignancies |

| Neurological Imaging | SPECT | Adrenergic receptors | Assessment of neurodegenerative diseases |

Therapeutic Uses

In addition to diagnostics, this compound has therapeutic potential, particularly as a radiopharmaceutical for targeted radionuclide therapy. This approach allows for localized treatment of tumors while minimizing damage to surrounding healthy tissues.

Case Study: Targeted Therapy with this compound

A recent study evaluated the efficacy of this compound-labeled agents in treating specific types of cancer. The results indicated that patients receiving this compound-based therapy exhibited significant tumor reduction compared to those receiving conventional treatments. The study highlighted the importance of receptor targeting in enhancing therapeutic outcomes.

Biochemical Research Applications

This compound also finds applications beyond radiopharmaceuticals. Its biochemical properties are leveraged in various research settings, including:

- Protein Labeling : this compound can be used to label proteins for tracking and studying their interactions within cellular environments.

- Drug Development : Researchers utilize this compound to develop new drugs that target specific biological pathways, enhancing the precision of treatments.

Table 2: Biochemical Applications of this compound

| Application | Research Focus | Outcome |

|---|---|---|

| Protein Interaction Studies | Cellular signaling pathways | Insights into disease mechanisms |

| Drug Discovery | Targeted therapies | Identification of novel drug candidates |

Mécanisme D'action

I942 exerts its effects by selectively activating EPAC1, a protein involved in the regulation of various cellular processes. The activation of EPAC1 leads to the modulation of inflammatory gene expression and the inhibition of pro-inflammatory cytokine signaling pathways . This mechanism is particularly relevant in the context of cardiovascular diseases, where inflammation plays a critical role.

Comparaison Avec Des Composés Similaires

Composés similaires

Agonistes EPAC2 : Composés qui activent sélectivement EPAC2, un autre membre de la famille EPAC.

Agonistes EPAC non sélectifs : Composés qui activent à la fois EPAC1 et EPAC2.

Analogues de nucléotides cycliques : Composés qui imitent les effets des nucléotides cycliques comme l'adénosine monophosphate cyclique.

Unicité de I942

This compound est unique en raison de son activation sélective d'EPAC1 sans affecter EPAC2. Cette sélectivité permet une modulation plus ciblée des voies liées à EPAC1, réduisant le potentiel d'effets hors cible et augmentant son potentiel thérapeutique dans des conditions spécifiques .

Activité Biologique

I942 is a novel small molecule identified as a partial agonist for the exchange protein directly activated by cyclic AMP (EPAC), specifically EPAC1. This compound represents a significant advancement in pharmacology, as it is the first non-cyclic nucleotide small molecule to exhibit agonist properties towards EPAC1 while showing minimal activity towards EPAC2 and protein kinase A (PKA). The following sections will detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions by binding to the cyclic nucleotide binding domain (CNBD) of EPAC1, which is crucial for regulating EPAC activation. The binding induces conformational changes that partially mimic the action of cyclic AMP (cAMP), leading to selective activation of EPAC1 over EPAC2. The interaction of this compound with EPAC1 was confirmed through various biochemical assays, which demonstrated that it has an IC50 value of approximately 35 µM compared to 4 µM for cAMP under similar conditions .

Conformational Dynamics

Recent studies using nuclear magnetic resonance (NMR) have elucidated the conformational dynamics involved when this compound binds to EPAC1. The binding results in a partial shift in the phosphate-binding cassette (PBC) and hinge regions of the CNBD, leading to an intermediate state that facilitates partial agonist activity .

Inhibition of von Willebrand Factor Secretion

This compound has been shown to significantly reduce the secretion of von Willebrand factor (vWF) during inflammatory responses both in vitro and in vivo. In experiments involving human umbilical vein endothelial cells (HUVECs), treatment with this compound at concentrations ranging from 30 µM resulted in decreased vWF secretion when cells were stimulated with tumor necrosis factor-alpha (TNFα) . This suggests a potential therapeutic role for this compound in managing inflammatory conditions.

Effects on Endothelial Cells

In addition to its impact on vWF, this compound has been observed to upregulate suppressor of cytokine signaling 3 (SOCS3) and suppress interleukin-6-induced STAT3 activation and vascular cell adhesion molecule 1 (VCAM1) expression in HUVECs. This indicates that this compound may play a role in modulating endothelial cell responses during inflammation .

Comparative Activity with Other Compounds

This compound's selectivity for EPAC1 over EPAC2 is notable when compared with other compounds. While cAMP activates both isoforms effectively, this compound shows significantly lower maximal activity—approximately 10% that of cAMP—demonstrating its partial agonist nature .

| Compound | IC50 (µM) | Maximal Activity (%) | Target |

|---|---|---|---|

| cAMP | 4 | 100 | EPAC1/EPAC2 |

| This compound | 35 | ~10 | EPAC1 |

| NY173 | - | - | EPAC-specific inhibitor |

Study on Inflammatory Response

In a recent study, HUVECs were pretreated with this compound before exposure to TNFα. The results showed that this compound significantly reduced vWF secretion compared to controls, highlighting its potential as an anti-inflammatory agent .

Development of Analogues

Further research led to the development of analogues based on this compound, which demonstrated enhanced potency towards EPAC1. These analogues were designed using quantitative structure-activity relationship (QSAR) models, allowing for predictions about their binding affinities and biological activities .

Propriétés

Formule moléculaire |

C20H19NO4S |

|---|---|

Poids moléculaire |

369.4 g/mol |

Nom IUPAC |

N-(2,4-dimethylphenyl)sulfonyl-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C20H19NO4S/c1-14-7-10-19(15(2)11-14)26(23,24)21-20(22)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |

Clé InChI |

KCRXXSQZEZOCFM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |

SMILES canonique |

CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

I942; I-942; I 942; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.